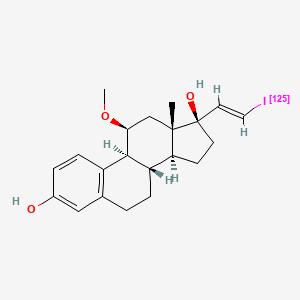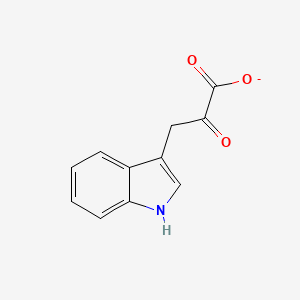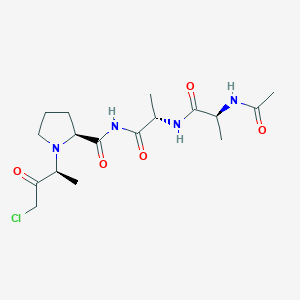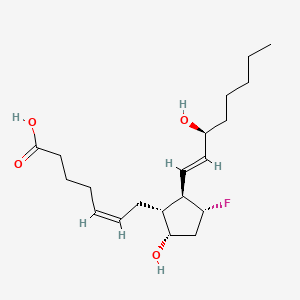
threo-Ds-isocitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-threo-isocitrate(3-) is the D-threo-form of isocitrate(3-). It has a role as a fundamental metabolite. It is a conjugate base of a D-threo-isocitric acid. It is an enantiomer of a L-threo-isocitrate(3-).
Scientific Research Applications
1. Biosynthesis and Neuroprotective Effects
- threo-Ds-isocitrate is synthesized from ethanol in Yarrowia lipolytica cultures. This process has demonstrated efficiency over prolonged periods, yielding high concentrations of this compound. Notably, its monopotassium salt form has shown potential in alleviating neurotoxic effects caused by heavy metals, suggesting antioxidant properties and neuroprotective effects (Morgunov et al., 2019).
2. Antioxidant Activity in Biological Systems
- Research involving the infusorian Paramecium caudatum exposed to oxidative stressors like hydrogen peroxide and heavy metals, revealed that this compound effectively mitigates oxidative stress. It even outperformed ascorbic acid in its antioxidant capacity, highlighting its significant biological relevance (Morgunov et al., 2018).
3. Structural Insights and Enzyme Regulation
- The structure of isocitrate dehydrogenase, which utilizes this compound, has been elucidated, revealing unique features differing from other dehydrogenases. This enzyme plays a key role in metabolic pathways and is regulated by phosphorylation, which is significant for understanding its biological function and potential applications (Hurley et al., 1989).
4. Enzymatic Activity and Stability Studies
- Studies on enzymes like isocitrate lyase and isocitrate dehydrogenase have provided insights into the enzymatic activity and stability of these proteins when interacting with this compound. These findings are crucial for understanding the role of this compound in various biochemical pathways and its potential industrial applications (López-Boado et al., 1988).
5. Production and Isolation Techniques
- Research has focused on efficient methods for producing and isolating this compound. This includes the preparation of its monopotassium salt form and optimizing fermentation conditions for its production, which is vital for its potential use in pharmaceutical and nutritional industries (Vickery, 1969; Kamzolova et al., 2018).
Properties
Molecular Formula |
C6H5O7-3 |
|---|---|
Molecular Weight |
189.1 g/mol |
IUPAC Name |
(1R,2S)-1-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/p-3/t2-,4+/m0/s1 |
InChI Key |
ODBLHEXUDAPZAU-ZAFYKAAXSA-K |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |
SMILES |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1233705.png)
![N-[(Z)-2,3-dihydroinden-1-ylideneamino]-2,4-dimethylbenzamide](/img/structure/B1233706.png)


![ethyl 5-[[(E)-(3-methoxyphenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1233711.png)






![3-[(2Z,6Z,10Z,14Z,18Z)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-hydroxy-5-methoxybenzoic acid](/img/structure/B1233726.png)

![magnesium;[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate](/img/structure/B1233728.png)
